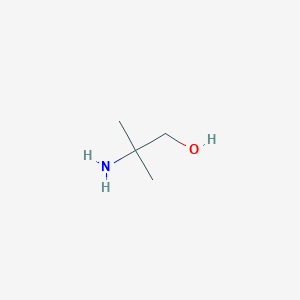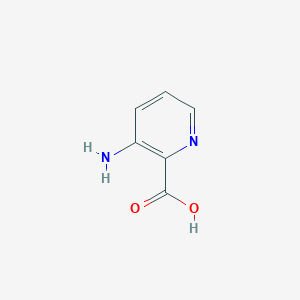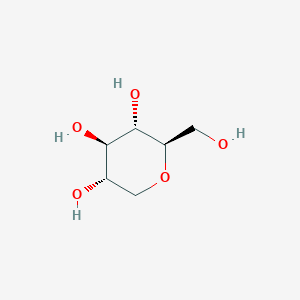
二十二碳六烯酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
作用机制
生化分析
Biochemical Properties
Docosahexaenoic acid is a major component of neuronal membranes, supporting neuronal conduction and allowing the optimal functioning of neuronal membrane proteins such as receptors and enzymes . It interacts with various enzymes and proteins, facilitating optimal interactions between membrane lipids and proteins, thereby maintaining normal cognitive function and responsiveness of the membrane-bound insulin receptor .
Cellular Effects
Docosahexaenoic acid has significant effects on various types of cells and cellular processes. It plays a pivotal role in brain health and cognitive function, being a major component of brain cell membranes and crucial for proper neuronal communication . It also influences cell function by reducing neuronal damage in mice brains , and has been shown to have anti-inflammatory properties, promoting the transcriptional regulation of cellular antioxidants through Nrf2 activation .
Molecular Mechanism
The neurodevelopmental and neuroprotective actions of Docosahexaenoic acid are mediated by mechanisms involving membrane- and metabolite-related signal transduction . A key characteristic in the membrane-mediated action of Docosahexaenoic acid results from the stimulated synthesis of neuronal phosphatidylserine (PS) . The mechanism of action of Docosahexaenoic acid was attributed to the upregulation of the expression of β-secretase (BACE)2, which competed with BACE1 to cleave APP, thus decreasing the production of extracellular Aβ fragments .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Docosahexaenoic acid change over time. For instance, unsaturated fatty acid levels in the brain of mice increased after Docosahexaenoic acid administration, and saturated fatty acid levels decreased . The deposition of amyloid-beta (Aβ) plaques and tau protein neurofibrillary tangles was significantly inhibited .
Dosage Effects in Animal Models
The effects of Docosahexaenoic acid vary with different dosages in animal models. For example, a high dose of Docosahexaenoic acid improved learning and memory function in mice .
Metabolic Pathways
Docosahexaenoic acid is involved in various metabolic pathways. It can be synthesized from alpha-linolenic acid, a shorter omega-3 fatty acid manufactured by plants . Limited amounts of eicosapentaenoic and docosapentaenoic acids are possible products of alpha-linolenic acid metabolism in young women and men .
Transport and Distribution
Docosahexaenoic acid is transported and distributed within cells and tissues. It is a major fatty acid in brain phospholipids and the retina
Subcellular Localization
Current research suggests that Docosahexaenoic acid is distributed mainly on extraplastidial phospholipids
准备方法
化学反应分析
相似化合物的比较
属性
Key on ui mechanism of action |
DHA and its conversion to other lipid signalling moleccules compete with the arachidonic acid cascade from endogenous phospholipids and shift the inflammatory state to being more anti-inflammatory. DHA inhibits endotoxin-stimulated production of IL-6 and IL-8 in human endothelial cells. Derivatives of DHA are anti-inflammatory lipid mediators. Lipid mediators resolvin D1 and protectin D1 all inhibit transendothelial migration of neutrophils, so preventing neutrophilic infiltration at sites of inflammation, resolvin D1 inhibits IL-1β production, and protectin D1 inhibits TNF and IL-1β production. Monoxydroxy derivative of DHA converted by LOX inhibit thromboxane-induced platelet aggregation. DHA supplementation has also shown to reduce the levels of serum C-reactive protein (CRP) and other circulating markers of inflammation such as neutrophils in hypertriglyceridemic men. DHA acts as a ligand at peroxisome proliferator-activated receptor (PPAR) gamma and alpha that regulate lipid signalling molecule-mediated transduction pathways and modulate inflammation. As a natural ligand, DHA induces a protective effect in retinal tissues by activating retinoid x receptors and subsequent ERK/MAPK signaling pathway in photoreceptors to promote their survival and differentiation, stimulating the expression of antiapoptotic proteins such as Bcl-2 and preserving mitochondrial membrane potential. |
|---|---|
CAS 编号 |
6217-54-5 |
分子式 |
C22H32O2 |
分子量 |
328.5 g/mol |
IUPAC 名称 |
(4E,7E,10E,13E,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9+,13-12+,16-15+,19-18+ |
InChI 键 |
MBMBGCFOFBJSGT-OBOJEMQYSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |
手性 SMILES |
CC/C=C\C/C=C\C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)O |
规范 SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |
外观 |
Assay:≥98%A solution in ethanol |
Key on ui other cas no. |
6217-54-5 |
物理描述 |
Liquid |
同义词 |
Acids, Docosahexaenoic Acids, Docosahexenoic Docosahexaenoate Docosahexaenoic Acid (All-Z Isomer) Docosahexaenoic Acid Dimer (All-Z Isomer) Docosahexaenoic Acid, 3,6,9,12,15,18-Isomer Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer) Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Cerium Salt Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Cesium Salt Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Potassium Salt Docosahexaenoic Acid, 4,7,10,13,16,19-(Z,Z,Z,Z,Z,E-Isomer) Docosahexaenoic Acid, 4,7,10,13,16,19-Isomer Docosahexaenoic Acid, 4,7,10,13,16,19-Isomer, Sodium Salt Docosahexaenoic Acid, Sodium Salt Docosahexaenoic Acids Docosahexenoic Acids |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: [] Research suggests that dietary DHA can improve learning ability in rat models of Alzheimer's disease. This effect is linked to an increased DHA/arachidonic acid ratio in the cortico-hippocampal region, reduced neuronal apoptosis, enhanced antioxidant defense mechanisms, and increased levels of reduced glutathione and glutathione reductase activity in the brain.
ANone: [] Docosahexaenoic acid has been shown to inhibit the invasion and metastasis of human ovarian cancer cells. It achieves this by modulating the NF-κB signaling pathway, downregulating the expression of genes like WAVE3, vascular endothelial growth factor, and MMP-9, while upregulating genes like KISS-1, TIMP-1, and PPAR-γ.
ANone: [, , ] Yes, docosahexaenoic acid is a precursor to specialized pro-resolving mediators (SPMs) like resolvins and protectins. These molecules exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as prostaglandins, leukotrienes, and thromboxanes. They also modulate leukocyte trafficking and suppress the activity of the transcription factor NFκB.
ANone: Docosahexaenoic acid has a molecular formula of C22H32O2 and a molecular weight of 328.49 g/mol.
ANone: [] The stability of docosahexaenoic acid can be enhanced through conjugation with other molecules. For instance, conjugating DHA with 2’,2’-difluorodeoxycytidine (dFdC) to create DHA-dFdC has been shown to improve its stability in aqueous solutions, particularly in the presence of vitamin E.
ANone: [] While some studies suggest a potential benefit, a meta-analysis of randomized controlled trials revealed no significant effect of DHA supplementation on the incidence of BPD in preterm infants.
ANone: [, ] Docosahexaenoic acid exhibits pleiotropic effects on the cardiovascular system, including anti-inflammatory, anti-atherogenic, and antithrombotic actions. Studies have shown that it can reduce platelet aggregation, stabilize atherosclerotic plaques, and decrease the levels of inflammatory markers like TNF-alpha and interleukin-6.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















